molecular formula C6H11NO B12977964 4-Methoxy-1,2,3,4-tetrahydropyridine

4-Methoxy-1,2,3,4-tetrahydropyridine

Cat. No.: B12977964
M. Wt: 113.16 g/mol
InChI Key: XLINOELBESKSFZ-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement can also lead to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported for the synthesis of tetrahydropyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidative reactions can be carried out using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of borohydride reagents or catalytic hydrogenation.

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated piperidine compounds.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research has indicated its potential as an anticancer and anti-tubercular agent.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of Parkinson’s disease research, the compound is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic neuronal damage . This mechanism is crucial for understanding its neurotoxic effects and potential therapeutic applications.

Comparison with Similar Compounds

4-Methoxy-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Methoxy-1,2,3,4-tetrahydropyridine (4-MTHP) is a nitrogen-containing heterocyclic compound notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by a tetrahydropyridine structure with a methoxy group at the fourth position, which significantly influences its chemical reactivity and biological properties.

Molecular Characteristics

  • Molecular Formula : C7_7H9_9NO
  • Molecular Weight : Approximately 149.62 g/mol

The unique methoxy substitution at the fourth position enhances its interaction with various biological targets, making it a subject of interest in pharmacological studies.

Neuropharmacological Potential

4-MTHP has been extensively studied for its effects on neurotransmitter systems and potential neuroprotective mechanisms. It is being investigated as a candidate for treating neurodegenerative diseases such as Parkinson's disease due to its structural similarities with known neuroactive compounds.

  • Neurotransmitter Interaction : 4-MTHP is believed to modulate neurotransmitter release and uptake, similar to other tetrahydropyridine derivatives. This modulation can lead to protective effects against neuronal damage.
  • Antioxidative Properties : Research indicates that 4-MTHP exhibits antioxidative properties, which may help mitigate oxidative stress in neuronal cells.

Comparative Biological Activity

The following table summarizes the biological activity of 4-MTHP compared to structurally related compounds:

Compound NameBiological ActivityNotable Effects
This compound Neuroprotective, antioxidativePotential treatment for neurodegenerative diseases
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Neurotoxic (model for Parkinson's disease)Induces dopaminergic neuron damage
4-Methyl-1,2,3,6-tetrahydropyridine Limited neuroprotective effectsLacks methoxy group; reduced activity

Case Studies and Research Findings

  • Neuroprotective Studies : In various studies, 4-MTHP has shown promise in protecting neuronal cells from oxidative stress-induced damage. For instance, it was found to inhibit the production of reactive oxygen species in neuronal cell lines activated by lipopolysaccharides .
  • Antinociceptive Activity : Research has demonstrated that derivatives of tetrahydropyridines can exhibit significant antinociceptive activity in animal models. For example, certain substituted tetrahydropyridines showed IC50 values indicating effective inhibition of pain pathways .
  • Synthesis and Bioactivity Correlation : The synthesis of 4-MTHP and its derivatives has been correlated with their bioactivity. Structural modifications have been shown to enhance or diminish their interaction with biological targets such as receptors involved in pain and inflammation .

Pharmacological Applications

Due to its biological activity, 4-MTHP is being explored for various pharmacological applications:

  • Potential Drug Candidate : Ongoing research is focused on developing 4-MTHP as a drug candidate for treating neurodegenerative diseases due to its neuroprotective properties .
  • Precursor in Synthesis : It serves as a precursor in synthesizing other bioactive molecules that may have therapeutic effects .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-methoxy-1,2,3,4-tetrahydropyridine

InChI

InChI=1S/C6H11NO/c1-8-6-2-4-7-5-3-6/h2,4,6-7H,3,5H2,1H3

InChI Key

XLINOELBESKSFZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC=C1

Origin of Product

United States

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